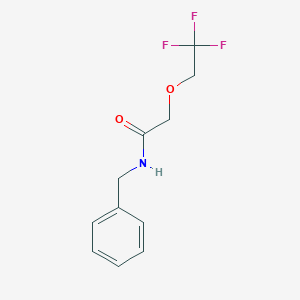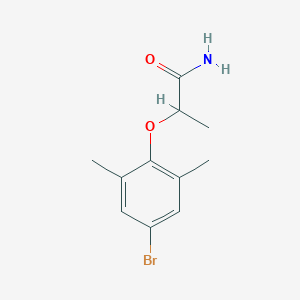
(4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond and the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−n−butyloxy−3,5−di−tert−butylphenyl)MgBr+ZnBr2→(4−n−butyloxy−3,5−di−tert−butylphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc acts as a nucleophile.
Transmetalation: This compound can undergo transmetalation reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Transmetalation: Palladium or nickel catalysts are commonly used in cross-coupling reactions. The reaction conditions often involve mild temperatures and the presence of a base.
Major Products
Nucleophilic substitution: The major products are typically substituted phenyl derivatives.
Transmetalation: The major products are biaryl compounds or other coupled products, depending on the nature of the reactants.
科学研究应用
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the formation of reactive intermediates through the cleavage of the zinc-bromide bond. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking electrophilic centers in the reactants. In transmetalation reactions, the zinc atom transfers its organic ligand to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains a magnesium-bromide bond instead of a zinc-bromide bond.
(4-n-butyloxy-3,5-di-tert-butylphenyl)lithium: Contains a lithium atom instead of zinc, leading to different reactivity and stability.
(4-n-butyloxy-3,5-di-tert-butylphenyl)boronic acid: Contains a boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its zinc-bromide bond, which imparts specific reactivity and stability characteristics. The presence of bulky tert-butyl groups also influences its steric properties, making it suitable for selective reactions in organic synthesis.
属性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC 名称 |
bromozinc(1+);2-butoxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BBJBWXNMGREIBY-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


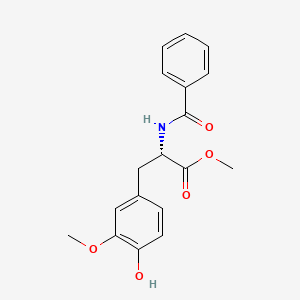
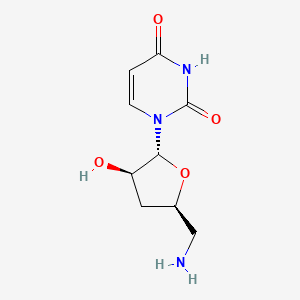

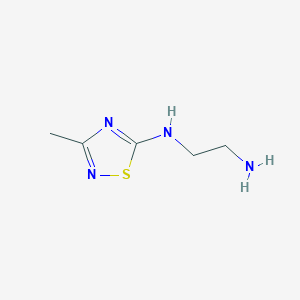
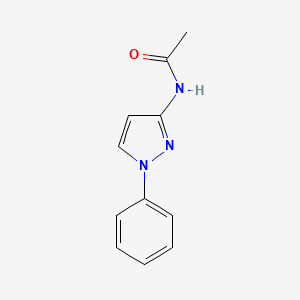
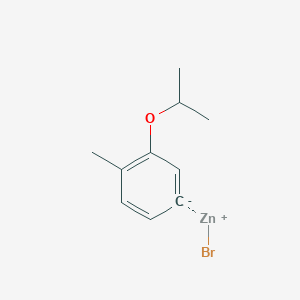
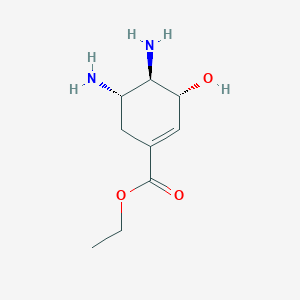

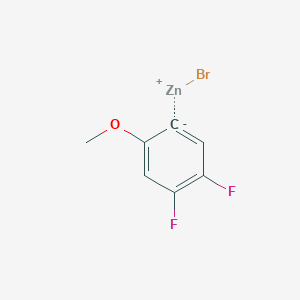
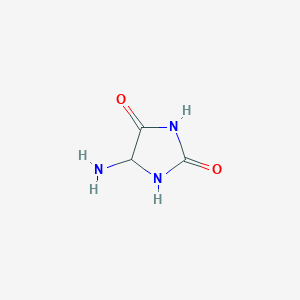
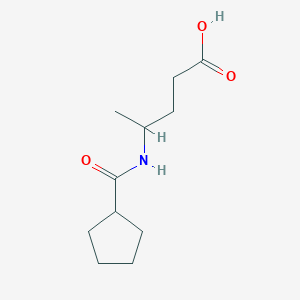
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
